N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound Its structure consists of a phenyl ring substituted with dimethyl groups, an acetamide group, and a methoxy-N-methylsulfonylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the acetamide group: Starting with 2,6-dimethylphenylamine, react with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide.
Introduction of the methoxy group: React the intermediate with methoxyamine to introduce the methoxy group.
Sulfonylation: React the intermediate with a sulfonyl chloride to introduce the sulfonyl group.
Final coupling: Couple the intermediate with 3-methoxyaniline under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and solvent recycling to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Lacks the methoxy-N-methylsulfonylanilino group.
N-(3-methoxy-N-methylsulfonylanilino)acetamide: Lacks the 2,6-dimethylphenyl group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both the 2,6-dimethylphenyl and methoxy-N-methylsulfonylanilino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-7-5-8-14(2)18(13)19-17(21)12-20(25(4,22)23)15-9-6-10-16(11-15)24-3/h5-11H,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPTVOWDLPMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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